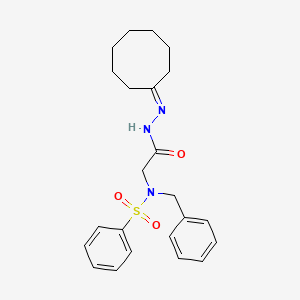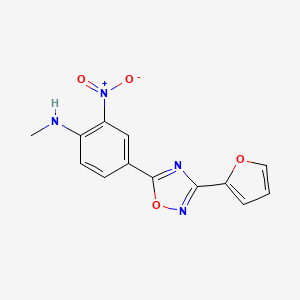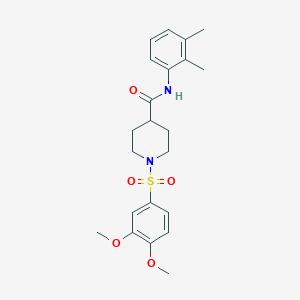
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,3-dimethylphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,3-dimethylphenyl)piperidine-4-carboxamide, commonly known as Compound X, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various research fields.
科学研究应用
Compound X has shown potential in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, Compound X has been studied for its ability to modulate the activity of various ion channels, such as the voltage-gated sodium channels and the transient receptor potential channels. In pharmacology, Compound X has been investigated for its potential as a drug candidate for the treatment of various diseases, such as chronic pain and epilepsy. In medicinal chemistry, Compound X has been used as a starting point for the development of new drug candidates with improved properties.
作用机制
Compound X is believed to exert its effects by binding to specific sites on ion channels, thereby modulating their activity. For example, Compound X has been shown to bind to the voltage-sensing domain of voltage-gated sodium channels, leading to a shift in the voltage dependence of channel activation. This shift can result in the inhibition of channel activity, thereby reducing the excitability of neurons.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects, depending on the specific ion channel it targets. For example, Compound X has been shown to inhibit the activity of voltage-gated sodium channels, leading to a reduction in neuronal excitability. This effect has potential applications in the treatment of chronic pain and epilepsy. In addition, Compound X has been shown to modulate the activity of transient receptor potential channels, leading to a reduction in inflammation and pain.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments, including its high potency and selectivity for specific ion channels. However, Compound X also has some limitations, such as its relatively short half-life and its potential for off-target effects. These limitations need to be taken into consideration when designing experiments using Compound X.
未来方向
There are several future directions for research on Compound X. One area of interest is the development of new drug candidates based on Compound X, with improved properties such as increased potency and selectivity, and longer half-life. Another area of interest is the investigation of the potential of Compound X in the treatment of various diseases, such as chronic pain, epilepsy, and inflammation. Finally, further studies are needed to elucidate the exact mechanism of action of Compound X on specific ion channels, which could provide insights into the development of new drugs targeting these channels.
Conclusion
In conclusion, Compound X is a synthetic compound with potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. Its mechanism of action involves the modulation of specific ion channels, leading to various biochemical and physiological effects. While Compound X has several advantages for lab experiments, it also has some limitations that need to be taken into consideration. Future research on Compound X could lead to the development of new drug candidates with improved properties and the discovery of new treatments for various diseases.
合成方法
Compound X is synthesized by the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2,3-dimethylaniline, followed by the addition of piperidine-4-carboxamide. The reaction is carried out under anhydrous conditions and in the presence of a base, such as triethylamine. The resulting compound is then purified by column chromatography to obtain Compound X in its pure form.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2,3-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15-6-5-7-19(16(15)2)23-22(25)17-10-12-24(13-11-17)30(26,27)18-8-9-20(28-3)21(14-18)29-4/h5-9,14,17H,10-13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWFGKLNDGPPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

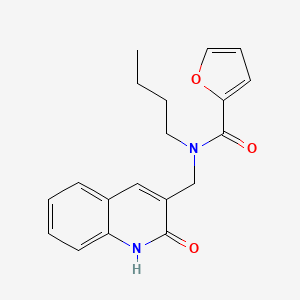
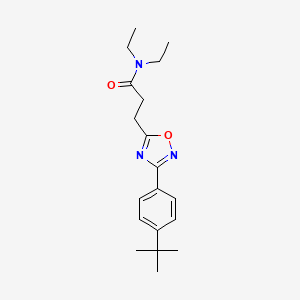
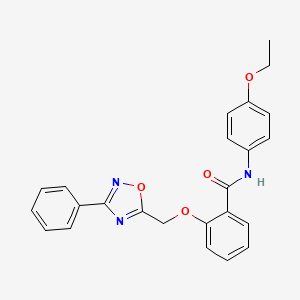
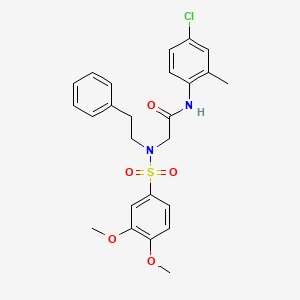
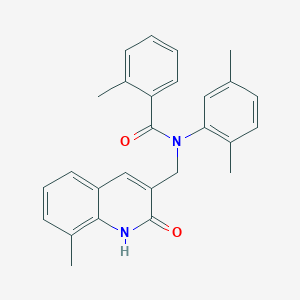
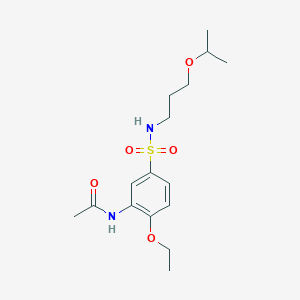

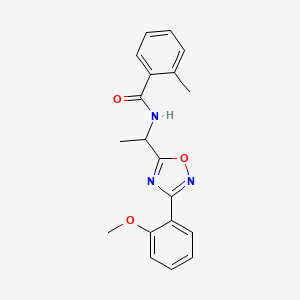
![2-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706380.png)
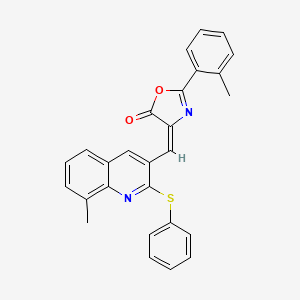

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7706405.png)
